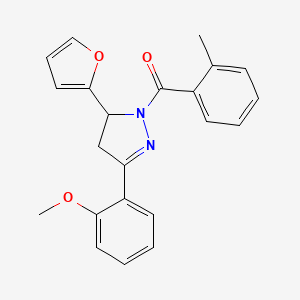

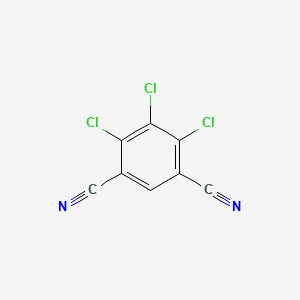

4,5,6-Trichloroisophthalonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4,5,6-Trichloroisophthalonitrile involves the degradation of chlorothalonil by microorganisms. A study found that a bacterial strain, Ochrobactrum lupini strain TP-D1, could degrade 90.4% and 99.7% of chlorothalonil after 4- and 7-day incubation respectively . The degradation of chlorothalonil resulted in the formation of 4,5,6-Trichloroisophthalonitrile .Molecular Structure Analysis

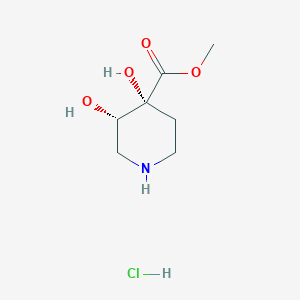

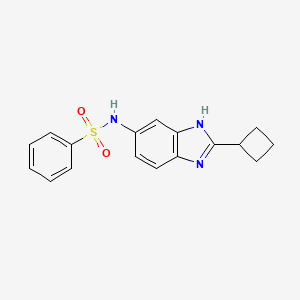

4,5,6-Trichloroisophthalonitrile has a molecular formula of C8HCl3N2 and a molecular weight of 231.46. It contains a total of 14 bonds; 13 non-H bonds, 8 multiple bonds, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 nitrile(s) (aromatic) .Chemical Reactions Analysis

The primary transformation intermediate found in soils, 4-hydroxy-2,5,6 trichloro-isophthalonitrile, is produced by cytochrome P450 monooxygenases’ metabolism . These findings suggest that fungal cytochrome P450s can biotransform chlorothalonil for biodegradation or detoxification .Scientific Research Applications

- Environmental Behavior and Persistence Applications: Soil: Research investigates CTN’s persistence, degradation pathways, and potential for bioaccumulation in soil.

- Effects on Soil Nitrification :

Soil Nitrification Inhibition

Fungicide Resistance Mechanisms

properties

IUPAC Name |

4,5,6-trichlorobenzene-1,3-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWCRKZIWQYYHIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1C#N)Cl)Cl)Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8HCl3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloroisophthalonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013984.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![2,5-dimethyl-1-[5-(morpholine-4-sulfonyl)-2-(pyrrolidin-1-yl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3013998.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![2-((4-benzylpiperazin-1-yl)methyl)-1-isopropyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B3014000.png)